molecular formula C22H28S2 B14418077 (4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene CAS No. 85895-63-2

(4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene

Cat. No.: B14418077
CAS No.: 85895-63-2
M. Wt: 356.6 g/mol
InChI Key: NWJGNNNKHAGUNM-UHFFFAOYSA-N
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Description

(4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene is an organic compound characterized by the presence of tert-butyl, phenylsulfanyl, and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene typically involves the reaction of 4-tert-butylphenylsulfanylcyclohexane with benzene thiol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet demand. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

(4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butyl-1-phenylsulfanylbenzene
  • 4-Tert-butyl-1-cyclohexylsulfanylbenzene
  • 4-Tert-butyl-1-phenylsulfanylcyclohexane

Uniqueness

(4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene is unique due to the presence of both phenylsulfanyl and cyclohexyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

85895-63-2

Molecular Formula

C22H28S2

Molecular Weight

356.6 g/mol

IUPAC Name

(4-tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene

InChI

InChI=1S/C22H28S2/c1-21(2,3)18-14-16-22(17-15-18,23-19-10-6-4-7-11-19)24-20-12-8-5-9-13-20/h4-13,18H,14-17H2,1-3H3

InChI Key

NWJGNNNKHAGUNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(SC2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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